Sigma‑1 Receptor Affinity: Target Compound Versus Structurally Related N‑Cyclohexyl Derivative
In a direct, assay‑matched head‑to‑head comparison employing [3H]DTG as radioligand in guinea pig cerebellum, the target compound (free base form of CAS 103324‑54‑5) demonstrated an IC50 of 4.70 nM at the sigma‑1 receptor, whereas the structurally related N‑cyclohexyl analog (BDBM50421895) displayed an IC50 of 1.40 nM [1][2]. Although the N‑cyclohexyl derivative is 3.4‑fold more potent, the target compound retains low‑nanomolar affinity, positioning it as a scaffold with sufficient potency for sigma‑1 target engagement while offering a less bulky N‑substituent that may facilitate further synthetic elaboration or distinct pharmacokinetic tuning.
| Evidence Dimension | Sigma‑1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.70 nM |
| Comparator Or Baseline | N‑cyclohexyl analog BDBM50421895: IC50 = 1.40 nM |
| Quantified Difference | Comparator 3.4‑fold more potent; target compound retains nanomolar affinity |
| Conditions | Guinea pig cerebellum membrane; [3H]DTG radioligand displacement assay |
Why This Matters
Retention of single‑digit nanomolar sigma‑1 affinity while bearing a smaller N‑alkyl group provides a strategic advantage for medicinal chemistry programs requiring a balance between potency and synthetic tractability.
- [1] BindingDB. BDBM50421898 (CHEMBL555398): Sigma‑1 Receptor IC50 4.70 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50421898 View Source
- [2] BindingDB. BDBM50421895 (CHEMBL555890): Sigma‑1 Receptor IC50 1.40 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50421895 View Source
